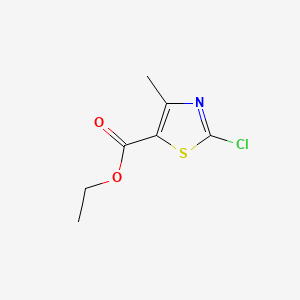
ethyl 2-chloro-4-methylthiazole-5-carboxylate
概要
説明
ethyl 2-chloro-4-methylthiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C7H8ClNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-methylthiazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: ethyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under reflux conditions.
Major Products:
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazole derivatives.
科学的研究の応用
ethyl 2-chloro-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit specific biochemical pathways, leading to antimicrobial or anticancer effects.
類似化合物との比較
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: ethyl 2-chloro-4-methylthiazole-5-carboxylate stands out due to its unique chlorine substitution, which imparts distinct reactivity and biological activity compared to its analogs . The presence of the chlorine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
生物活性
Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS: 7238-62-2) is a heterocyclic compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in the context of anti-cancer and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes involved in critical cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair. By binding to the active site, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands, which can lead to apoptosis in cancer cells .
- Cellular Effects : this compound influences cell signaling pathways and gene expression. In laboratory studies, it has been observed to induce apoptosis through the intrinsic apoptotic pathway .
- Transport and Distribution : Within biological systems, the compound is transported via specific transporters and accumulates in cellular compartments such as the nucleus, where it exerts its effects on DNA and nuclear enzymes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- In vitro Studies : The compound exhibited significant cytotoxicity against A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines. The selectivity index indicates that it preferentially targets cancer cells over normal cells .
- Case Study : A study demonstrated that derivatives of this compound showed enhanced stability and selectivity against SHSY-5Y cells compared to doxorubicin, suggesting a promising avenue for neuroblastoma treatment .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : The compound displays antibacterial activity against several strains, including Staphylococcus aureus. Its effectiveness varies based on concentration and specific strain susceptibility .
Research Findings
特性
IUPAC Name |
ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUARUZUFHDNJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344185 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-62-2 | |
| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













